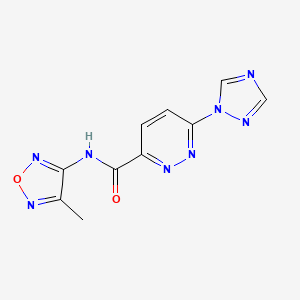

![molecular formula C7H5IN2O B2478895 6-Iodobenzo[d]isoxazol-3-amine CAS No. 1260902-18-8](/img/structure/B2478895.png)

6-Iodobenzo[d]isoxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

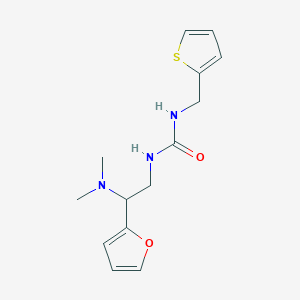

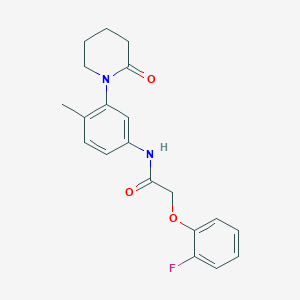

6-Iodobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 . It is an off-white solid .

Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which this compound belongs, has been studied extensively. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach uses the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an isoxazole ring, which contains an oxygen atom and a nitrogen atom. The benzene ring is substituted at the 6-position with an iodine atom .Chemical Reactions Analysis

Isoxazoles, including this compound, are known for their synthetic utility. The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds through a series of transformations .Physical And Chemical Properties Analysis

This compound is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis of Heterocyclic Systems

A study by Bastrakov et al. (2009) demonstrates the selective amination of 3-R-4,6-dinitrobenzo[d]isoxazoles, leading to the synthesis of tricyclic heteroaromatic systems, including isoxazolo[5,4-e]benzofuroxan. This research highlights the potential of 6-Iodobenzo[d]isoxazol-3-amine in the development of new heterocyclic compounds (Bastrakov et al., 2009).

Chemiluminescence Derivatization in Liquid Chromatography

6-Isothiocyanatobenzo[g]phthalazine-1,4(2H,3H)-dione, a derivative of this compound, has been used as a chemiluminescence derivatization reagent for amines in liquid chromatography. This application, investigated by Ishida et al. (1995), emphasizes the utility of the compound in analytical chemistry, particularly in enhancing detection sensitivity (Ishida et al., 1995).

Development of Pharmaceutical Intermediates

Khedkar et al. (2012) explored the use of a polymer-supported palladium–N-heterocyclic carbene complex for the carbonylative cyclization of o-iodobenzoic acid with primary amines. This process, involving compounds related to this compound, is significant for synthesizing N-substituted phthalimides, which are valuable intermediates in pharmaceutical synthesis (Khedkar et al., 2012).

Advancements in Organic Synthesis Techniques

The research by Nicolaou et al. (2004) using o-iodoxybenzoic acid (a related compound) showcases advancements in organic synthesis techniques, particularly in the dehydrogenation of amines and the oxidative cleavage of dithioacetals and dithioketals. Such studies expand the understanding and application of this compound in creating a range of synthetic intermediates under mild conditions (Nicolaou et al., 2004).

Mechanism of Action

While the specific mechanism of action for 6-Iodobenzo[d]isoxazol-3-amine is not mentioned in the search results, isoxazoles have been studied for their biological activity. For instance, some isoxazoles have been found to inhibit acetylcholinesterase, a common treatment target for early stages of Alzheimer’s disease .

Future Directions

properties

IUPAC Name |

6-iodo-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBCXMCTHANKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)ON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

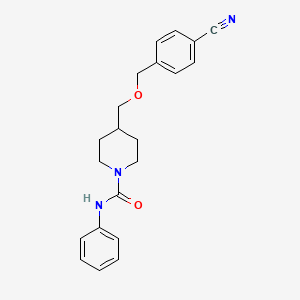

![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)

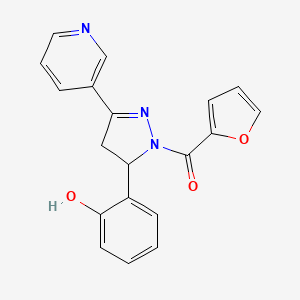

![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)

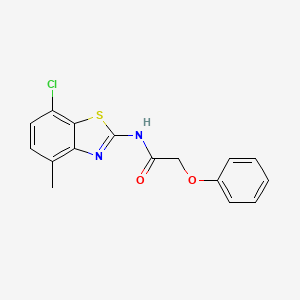

![(3-Fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2478827.png)

![2-[4,8-Dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetic acid](/img/structure/B2478829.png)

![Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2478833.png)